6-(3-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(3-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused triazolothiadiazole derivative characterized by a bicyclic core comprising triazole and thiadiazole rings. The 6-position is substituted with a 3-ethoxyphenyl group, while the 3-position features a morpholinylmethyl moiety. This compound belongs to a class of heterocyclic molecules known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The morpholine group enhances solubility and bioavailability, while the ethoxyphenyl substituent contributes to lipophilicity and target binding .
Properties
IUPAC Name |
4-[[6-(3-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-2-23-13-5-3-4-12(10-13)15-19-21-14(17-18-16(21)24-15)11-20-6-8-22-9-7-20/h3-5,10H,2,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDWISMHGWQCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazonoyl halides.
Formation of the Thiadiazole Ring: The thiadiazole ring is usually formed by the reaction of thiosemicarbazides with carbon disulfide.
Coupling Reactions: The final step involves coupling the triazole and thiadiazole rings with the ethoxyphenyl and morpholinylmethyl groups under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(3-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 6-(3-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
The compound could be explored for its potential therapeutic applications. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(3-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The activity of triazolothiadiazoles is highly dependent on substituents at the 3- and 6-positions. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Morpholine Derivatives: The target compound and share morpholine-based substitutions, which improve solubility and pharmacokinetics compared to non-polar groups like adamantyl .
- Aryl Substituents : Ethoxyphenyl (target) vs. thiophene () or halogenated phenyl () groups influence electronic and steric properties. Ethoxy groups enhance metabolic stability over bromine/iodine substituents .
- Activity Correlation : Compounds with bulky 6-position substituents (e.g., adamantyl in ) exhibit higher antiproliferative activity, likely due to enhanced hydrophobic interactions with cellular targets.
Key Observations:
- Microwave-assisted synthesis (e.g., ) reduces reaction time (e.g., 18 hours → 30 minutes) and improves yields compared to conventional methods.
- Halogenated phenyl derivatives (e.g., 5a) require longer reaction times due to steric hindrance .
Anticancer Activity:
- Target Compound : Predicted to inhibit Bcl-2 or TNF-α based on structural similarity to .
- CPNT (): Demonstrated superior in vivo efficacy in Ehrlich ascitic carcinoma (EAC) models, increasing mean survival time by 40% compared to cisplatin.
- 5a () : Showed IC₅₀ of 2.1 µM against HepG2 liver cancer cells, outperforming doxorubicin (IC₅₀ = 3.8 µM).
Antimicrobial Activity:
- 3-(Thiophen-2-yl)-triazolothiadiazole () : Exhibited broad-spectrum antibacterial activity (MIC = 8–16 µg/mL against S. aureus and E. coli).
Anti-inflammatory Activity:
- 3b and 3c () : Reduced carrageenan-induced edema by 78–82% (vs. 85% for naproxen) with lower ulcerogenicity.
Biological Activity
The compound 6-(3-Ethoxyphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- IUPAC Name : 6-(3-ethoxyphenyl)-3-(morpholin-4-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Biological Activities
Research indicates that derivatives of the triazolo-thiadiazole scaffold exhibit a range of biological activities:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of triazolo-thiadiazole derivatives. For instance:
- Mechanism of Action : These compounds often inhibit specific kinases involved in cancer cell proliferation and survival pathways. The presence of the thiadiazole ring enhances interactions with target proteins due to its electron-rich nature.
- Case Study : A study demonstrated that a similar derivative induced apoptosis in various cancer cell lines by activating caspase pathways .
2. Antimicrobial Activity
The compound shows promising antimicrobial properties against a variety of pathogens:
- Mechanism : The triazole moiety is known for its ability to disrupt fungal cell wall synthesis and bacterial cell membrane integrity.
- Research Findings : In vitro studies reported significant inhibition of bacterial growth (e.g., Staphylococcus aureus and Escherichia coli) at low micromolar concentrations .
3. Anti-inflammatory Effects
Inflammation-related diseases can potentially be treated using this compound:
- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Findings : Experimental models showed reduced edema and inflammatory markers when treated with the compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiadiazoles:
- Key Modifications : Modifications in the ethoxy group or morpholine moiety can significantly enhance potency and selectivity against specific targets.
- Data Table :
| Compound Variant | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Variant A | Anticancer | 5.2 | Caspase activation |
| Variant B | Antimicrobial | 2.9 | Cell membrane disruption |
| Variant C | Anti-inflammatory | 8.1 | COX-2 inhibition |
Q & A
Q. Basic
- X-ray crystallography : Resolves the triazolo-thiadiazole core and substituent orientations, revealing intermolecular interactions (e.g., C–H⋯N hydrogen bonds) that influence crystal packing .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substituent integration (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm) .
- IR : Identifies characteristic bands (e.g., C=N stretching at 1600–1650 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks via ESI-MS) .
How do substituent variations at the 3 and 6 positions influence the biological activity of triazolo-thiadiazole derivatives?
Advanced
Substituents dictate target selectivity and potency:
- 3-position : Morpholin-4-ylmethyl groups enhance solubility and modulate kinase interactions (e.g., COX-2 inhibition via π-π stacking with hydrophobic pockets) .
- 6-position : Bulky aryl groups (e.g., 3-ethoxyphenyl) improve binding to DNA topoisomerase II or microbial enzymes, as seen in antimicrobial and anticancer assays .
Case Study : Derivatives with 3-(trifluoromethyl) groups showed COX-2 selectivity (IC₅₀ = 0.8 μM), while smaller substituents (e.g., methyl) had reduced activity .
What computational approaches are employed to predict the target interactions and ADME properties of this compound?
Q. Advanced
- Molecular docking : Predicts binding modes with targets like COX-2 (PDB: 5KIR) or microbial enzymes. Docking scores correlate with experimental IC₅₀ values .
- QSAR models : Relate substituent descriptors (e.g., logP, molar refractivity) to antioxidant or antimicrobial activity .
- ADME prediction : Tools like SwissADME assess bioavailability (e.g., morpholine derivatives have >80% intestinal absorption due to logP ~2.5) .
How can discrepancies in reported biological activities of structurally similar derivatives be resolved?
Advanced
Discrepancies arise from:
- Substituent effects : A 2-chlorophenyl group at position 6 may enhance anti-inflammatory activity, while 3,4-dimethoxyphenyl groups favor antioxidant effects .
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains (Gram-positive vs. Gram-negative) impact MIC values .
Resolution : Standardize assays (e.g., CLSI guidelines) and use isogenic cell models to isolate substituent effects .
What in vitro and in vivo models are suitable for evaluating the anticancer potential of this compound?
Q. Advanced
- In vitro :
- Cell viability assays : MTT or SRB on cancer cell lines (e.g., A549, HepG2) with IC₅₀ calculations .
- Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) or ROS generation assays .
- In vivo :
- Xenograft models : Tumor volume reduction in immunodeficient mice (e.g., BALB/c nude mice with HT-29 implants) .
- Pharmacokinetics : Plasma half-life and tissue distribution via LC-MS/MS .
How can structural modifications improve the metabolic stability of this compound?
Q. Advanced
- Blocking metabolic hotspots : Fluorination of the ethoxyphenyl group reduces CYP450-mediated oxidation .
- Prodrug strategies : Esterification of carboxylic acid derivatives (e.g., 6,7-dihydrothiadiazine salts) enhances oral bioavailability .
- PEGylation : Increases solubility and prolongs circulation time .
What are the challenges in formulating this compound for preclinical studies?
Q. Advanced
- Solubility : Hydrophobic cores require nanocarriers (e.g., liposomes) or co-solvents (DMSO/PEG 400) .
- Stability : Degradation under acidic pH (e.g., gastric conditions) necessitates enteric coatings .
- Toxicity : Morpholine derivatives may inhibit hERG channels; patch-clamp assays are recommended for cardiac safety .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
